6,9,10-Trihydroxy-7-megastigmen-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

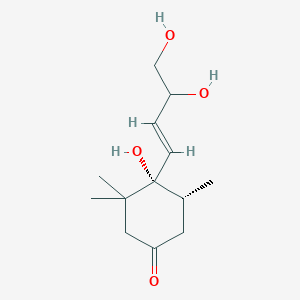

6,9,10-Trihydroxy-7-megastigmen-3-one is a natural product . It has a molecular formula of C13H22O4 and a molecular weight of 242.31 . It is a type of sesquiterpenoid .

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The boiling point of 6,9,10-Trihydroxy-7-megastigmen-3-one is predicted to be 417.0±45.0 °C, and its density is predicted to be 1.184±0.06 g/cm3 . Its pKa is predicted to be 13.58±0.20 .科学的研究の応用

Isolation from Silkworm Droppings

The compound “6,9,10-Trihydroxy-7-megastigmen-3-one” is a type of megastigmane sesquiterpene, which has been isolated from the droppings of the silkworm (Bombyx mori L.) . This process involves extraction with 80% aqueous MeOH, followed by partitioning with EtOAc, n-BuOH, and H2O .

Presence in Mulberry Leaves

GC/MS analysis has indicated that mulberry leaves contain this compound . This is significant as mulberry leaves are the primary food source for silkworms, suggesting a potential pathway for the compound to end up in silkworm droppings .

Promotion of Heme Oxygenase-1 Expression

Research has shown that this compound can increase the expression of heme oxygenase-1 in HepG2 and HEK239 cells . Heme oxygenase-1 is an antioxidant enzyme that catabolizes heme to carbon monoxide, free iron, and biliverdin .

Promotion of SIRT1 Expression

In addition to promoting heme oxygenase-1 expression, this compound also increases the expression of SIRT1 . SIRT1 is the mammalian homologue of the yeast silent information regulator (Sir)-2, which is involved in the suppression of inflammatory mediators .

Potential Use in Atopy-Related Symptoms

Due to its ability to promote the expression of heme oxygenase-1 and SIRT1, this compound may have potential applications in improving atopy-related symptoms . These symptoms are often associated with conditions such as eczema, asthma, and allergic rhinitis .

Role in Drug Design and Research

This compound plays an important role in drug design and research, particularly in improving the success rate of drug screening, researching drug toxicity, and acquiring other data .

特性

IUPAC Name |

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIIJTPCHBVBJO-GKKQKQIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885191 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。